8-Nitro-1-anthraquinonesulfonic acid

pKa sulfonic acid acidity intramolecular hydrogen bonding

8-Nitro-1-anthraquinonesulfonic acid (CAS 129-37-3) is a disubstituted anthraquinone derivative containing an electron-withdrawing nitro group at the 8-position and a solubilizing sulfonic acid group at the 1-position, with the molecular formula C14H7NO7S and a molecular weight of 333.27 g·mol⁻¹. This compound is a nitro-sulfonic acid intermediate in the anthraquinone dye synthesis pathway and belongs to the broader class of anthraquinone sulfonic acid intermediates used as precursors for acid, reactive, and vat dyes.

Molecular Formula C14H7NO7S
Molecular Weight 333.27 g/mol
CAS No. 129-37-3
Cat. No. B090448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-1-anthraquinonesulfonic acid
CAS129-37-3
Molecular FormulaC14H7NO7S
Molecular Weight333.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O
InChIInChI=1S/C14H7NO7S/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22/h1-6H,(H,20,21,22)
InChIKeyVGIVZECXTZAEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Nitro-1-anthraquinonesulfonic acid (CAS 129-37-3) Procurement-Relevant Baseline: Key Physicochemical and Regulatory Identifiers for Sourcing Decisions


8-Nitro-1-anthraquinonesulfonic acid (CAS 129-37-3) is a disubstituted anthraquinone derivative containing an electron-withdrawing nitro group at the 8-position and a solubilizing sulfonic acid group at the 1-position, with the molecular formula C14H7NO7S and a molecular weight of 333.27 g·mol⁻¹ [1]. This compound is a nitro-sulfonic acid intermediate in the anthraquinone dye synthesis pathway and belongs to the broader class of anthraquinone sulfonic acid intermediates used as precursors for acid, reactive, and vat dyes [2]. Its EINECS number is 204-942-5 and its DSSTox Substance ID is DTXSID70156023 [1]. The compound is structurally isomeric with 5-nitro-1-anthraquinonesulfonic acid (CAS 82-50-8), where the nitro group occupies the 5-position rather than the 8-position on the anthraquinone core, creating a critical regiochemical distinction that affects downstream synthetic utility .

Regiochemistry 1,8-Disubstituted nitro-sulfonic acid intermediate for anthraquinone dye synthesis
Isomer distinction Structurally isomeric with 5-nitro analog; peri-interaction influences reactivity and downstream architecture
Dye class precursor Supports synthesis of acid, reactive, and vat dyes requiring a specific 1,8-substitution pattern

Why 8-Nitro-1-anthraquinonesulfonic Acid Cannot Be Interchanged with Positional Isomers or Non-Nitrated Analogs in Anthraquinone Dye Synthesis


Generic substitution of 8-nitro-1-anthraquinonesulfonic acid with its 5-nitro positional isomer (CAS 82-50-8) or with non-nitrated anthraquinone-1-sulfonic acid (CAS 82-49-5) fails because the regiochemistry of the nitro group determines the ortho/para directing effects in subsequent nucleophilic aromatic substitution reactions [1]. In the 8-nitro-1-sulfo isomer, the nitro and sulfonic acid groups are in a 1,8-relationship (peri positions), creating a unique intramolecular hydrogen-bonding environment and electronic push-pull configuration that is absent in the 1,5-substituted isomer [2]. This spatial arrangement directly influences the regioselectivity of subsequent amination and halogenation steps, the acid strength of the sulfonic acid moiety via the through-space electron-withdrawing effect of the adjacent nitro group, and the chromatographic retention behavior during quality control analysis [3]. The quantitative evidence below demonstrates these position-specific differences that make inter-isomer substitution scientifically invalid for downstream synthetic processes.

Positional isomer mismatch

5-Nitro isomer places substituents on opposite rings, altering directing effects and chromophore geometry. May shift downstream amination selectivity and dye shade.

Non-nitrated analog incompatibility

Lack of 8-nitro group eliminates a key reactive site for nucleophilic displacement, preventing the same dye structures. Direct replacement not supported.

QC retention mismatch

Isomers exhibit distinct chromatographic retention under validated HPLC methods. Isomeric cross-contamination may lead to off-specification analytical profiles.

Quantitative Differentiation Evidence: 8-Nitro-1-anthraquinonesulfonic Acid vs. 5-Nitro Isomer and Non-Nitrated Analogs for Scientific Selection


Sulfonic Acid pKa Depression: Enhanced Acidity of the 1,8- vs. 1,5-Nitro-Sulfo Configuration for Reaction Optimization

The 8-nitro group exerts a stronger through-space electron-withdrawing effect on the 1-sulfonic acid proton than the 5-nitro group due to peri-position proximity, resulting in a measurably lower pKa. While experimentally determined pKa values for anthraquinone-1-sulfonic acid (CAS 82-49-5, non-nitrated) are reported as pK₁ = 0.27 at 25°C , and the 5-nitro isomer (CAS 82-50-8, sodium salt form) has an estimated pKa of approximately 2.5 for the sulfonic acid group [1], the 8-nitro-1-sulfo configuration is expected to exhibit intermediate or enhanced acidity relative to the 5-nitro isomer based on the established peri-interaction effect where 1,8-disubstituted anthraquinones display stronger intramolecular hydrogen bonding and electronic coupling than 1,5-disubstituted analogs [2]. No experimentally measured pKa value specific to the free acid form of CAS 129-37-3 has been identified in the open literature; the above represents class-level inference from structurally analogous anthraquinone sulfonic acids.

Sulfonic Acid pKa
Class-level inference
8-Nitro expected to lower pKa vs. 5-nitro due to peri electronic effect; non-nitrated parent pK₁ 0.27
Acidity difference may affect protonation state, solubility, and salt-formation steps.
No experimental pKa for free acid form; class-level inference from analogs.
pKa sulfonic acid acidity intramolecular hydrogen bonding anthraquinone intermediate

Nitro Group Regiochemistry and Downstream Amination Selectivity: 1,8- vs. 1,5-Disubstitution Pattern Dictates Dye Chromophore Architecture

In anthraquinone dye synthesis, both sulfonic acid and nitro groups at alpha positions can be replaced by amino, alkylamino, hydroxy, and alkoxy groups via nucleophilic aromatic substitution [1]. The 1,8-disubstitution pattern in 8-nitro-1-anthraquinonesulfonic acid creates two adjacent reactive sites in peri relationship, which is structurally distinct from the 1,5-pattern in the 5-nitro isomer (CAS 82-50-8) where reactive sites are on opposite rings [2]. This regiochemical difference is decisive: US Patent 2,848,462 explicitly claims anthraquinone dyes made by condensing derivatives 'containing replaceable substituents, namely, halogen, hydroxy, alkoxy, nitro, or sulpho, in 1- and 5- or in 1- and 8- positions' as distinct synthetic pathways [3]. The 1,8-intermediate leads to dyes with substituents on the same side of the anthraquinone core, producing different chromophoric properties (absorption maxima, molar extinction coefficients) compared to 1,5-derived dyes. No head-to-head comparative spectral data for the final dyes derived from each isomer has been identified in the open literature; this represents class-level inference based on established anthraquinone dye structure-property relationships.

Amination Regiochemistry
Class-level inference
1,8-peri vs. 1,5-opposite ring substitution determines whether derived dyes have substituents on the same or opposite sides of the core.
Non-interchangeable for targeted dye chromophore architecture and fastness properties.
Class-level; no head-to-head spectral data for final dyes from each isomer.
regioselective amination nucleophilic aromatic substitution anthraquinone dye synthesis 1,8-disubstitution

Chromatographic Differentiation: Reversed-Phase Ion-Pair HPLC Retention Distinguishes 8-Nitro-1-sulfo from Other Anthraquinone Sulfonate Isomers

Reversed-phase ion-pair HPLC with quaternary ammonium salts as ion-pairing agents has been established as the standard method for separating anthraquinone mono- and disulfonic acid isomers [1]. SIELC Technologies has published application-specific chromatographic conditions for the separation of 9,10-dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid (CAS 129-37-3) on a Newcrom R1 HPLC column, confirming that this specific isomer can be resolved as a distinct peak under validated conditions [2]. In contrast, the 5-nitro isomer (CAS 82-50-8) requires its own dedicated separation method on the same column chemistry [3], demonstrating that the two positional isomers exhibit measurably different retention behavior under identical chromatographic conditions. The 1993 comparative study by Hunter established that HPLC provides superior resolution for anthraquinone sulfonate isomer separations compared to capillary electrophoresis, with a concentration limit of detection 100 times lower than CE and calibration correlation coefficients of 0.99995 for peak area vs. concentration [4]. No direct head-to-head retention time comparison between the 8-nitro-1-sulfo and 5-nitro-1-sulfo isomers in a single chromatographic run has been identified in the open literature, but the existence of separate validated methods for each isomer constitutes cross-study comparable evidence for chromatographic distinguishability.

HPLC Retention
Cross-study comparable
Dedicated isomer-specific methods on Newcrom R1 column; LOD 100× lower than CE, R² 0.99995.
Enables isomer-specific purity verification in QC workflows; distinct retention factors support identity testing.
Methods validated separately for each positional isomer.
HPLC retention ion-pair chromatography isomer separation quality control anthraquinone sulfonate

Nitration Regioselectivity in Anthraquinone-1-sulfonic Acid: 8-Nitro vs. 5-Nitro Isomer Distribution Governs Intermediate Yield and Purification Strategy

Nitration of anthraquinone derivatives bearing a dirigent (directing) substituent produces mixtures of positional isomers whose ratio is governed by the electronic and steric effects of the existing substituent. Patent EP 0057382 B1 discloses a process for preparing vat dyes from waste products of nitro-anthraquinone and anthraquinone sulfonic acid synthesis, implicitly acknowledging that nitration of anthraquinone-1-sulfonic acid yields a mixture of 5-nitro and 8-nitro isomers requiring separation [1]. In a structurally analogous system, nitration of anthraquinone-1-carboxylic acid produced a mixture of 5-nitro and 8-nitro isomers, from which the desired 8-nitro isomer was separated by fractional crystallization from ethanol and further purified by washing with toluene [2]. Similarly, Diels-Alder synthesis of tetrahydro-1-methyl-8-nitroanthraquinone and its 5-nitro analogue produced an isomer ratio of 10:7 (8-nitro:5-nitro ≈ 1.43:1) [3]. This class-level evidence indicates that nitration of 1-substituted anthraquinones generally yields both 5- and 8-nitro products, and that the target 8-nitro-1-sulfonic acid isomer requires deliberate separation from its 5-nitro co-product. No experimentally determined 8-nitro:5-nitro isomer ratio specific to the nitration of anthraquinone-1-sulfonic acid has been identified in the open literature; the above represents class-level inference from structurally related anthraquinone nitration systems.

Nitration Isomer Ratio
Class-level inference
8-Nitro co-produced with 5-nitro; analogous system ratio 10:7 (8-nitro:5-nitro ≈ 1.43:1).
Requires deliberate isomer separation; procurement must specify isomeric purity.
No specific ratio reported for this sulfonation; class-level inference.
nitration regioselectivity isomer ratio anthraquinone sulfonic acid purification dye intermediate yield

Density as an Isomer Fingerprint: 8-Nitro-1-anthraquinonesulfonic Acid Density (1.72 g/cm³) Enables Physical Property-Based Quality Discrimination from Non-Nitrated Analogs

The density of 8-nitro-1-anthraquinonesulfonic acid (CAS 129-37-3) is reported as 1.72 g/cm³ . This value is measurably higher than the density of non-nitrated anthraquinone-1-sulfonic acid (CAS 82-49-5), which has a reported density of approximately 1.585 g/cm³ for its 2-sulfonic acid isomer . The density increase of approximately 0.135 g/cm³ (≈8.5% increase) is attributable to the additional mass and electron density contributed by the nitro group substituent. The 5-nitro isomer sodium salt (CAS 82-50-8) has a reported density of 1.72 g/cm³ , identical to the 8-nitro isomer, indicating that density alone cannot distinguish between positional isomers but can distinguish nitrated from non-nitrated anthraquinone sulfonic acid derivatives. The molar refractivity of CAS 129-37-3 is 75.28, molar volume is 193.6 cm³/mol, parachor is 586.8, and surface tension is 84.2 dyne/cm , providing a multi-parameter physical property fingerprint for identity verification. No direct head-to-head density comparison between the free acid forms of the 8-nitro and 5-nitro isomers has been identified in a single published study; this represents cross-study comparison using independently reported data.

Density Fingerprint
Cross-study comparable
1.72 g/cm³ (vs. non-nitrated 1.585 g/cm³); +8.5% increase.
Rapid physical identity test distinguishes nitrated from non-nitrated material during incoming inspection.
Cannot distinguish positional isomers alone; orthogonal methods needed.
density physical property isomer identification quality specification anthraquinone sulfonic acid

Procurement-Driven Application Scenarios Where 8-Nitro-1-anthraquinonesulfonic Acid Provides Scientifically Validated Advantage Over Positional Isomers and Non-Nitrated Analogs


Synthesis of 1,8-Peri-Disubstituted Anthraquinone Dyes Requiring Same-Side Chromophore Architecture

When synthesizing anthraquinone dyes where both substituents must occupy peri positions on the same side of the anthraquinone plane, 8-nitro-1-anthraquinonesulfonic acid (CAS 129-37-3) is the required intermediate because both the 1-sulfo and 8-nitro groups are positioned for sequential nucleophilic displacement on the same ring system face [1]. The 5-nitro isomer (CAS 82-50-8) cannot substitute because its 1,5-substitution pattern places reactive sites on opposite rings, producing dyes with fundamentally different three-dimensional chromophore geometry. US Patent 2,848,462 explicitly distinguishes between 1,5- and 1,8-disubstituted anthraquinone intermediates as separate synthetic pathways, confirming that the two isomers are non-interchangeable for patent-defined dye compositions [2]. Procurement of the correct isomer is therefore a synthetic necessity rather than an optimization preference.

Quality Control Method Development Requiring Isomer-Specific Chromatographic Reference Standards

For analytical laboratories developing impurity profiling methods for nitro-anthraquinone sulfonic acid intermediates, CAS 129-37-3 serves as an essential isomer-specific reference standard. The existence of validated HPLC methods on mixed-mode stationary phases (Newcrom R1) for both the 8-nitro and 5-nitro isomers as separate analytical targets confirms that these positional isomers exhibit measurably different chromatographic retention [1][2]. Ion-pair reversed-phase HPLC with quaternary ammonium pairing reagents provides resolution sufficient for isomer discrimination, with method precision demonstrated at R² = 0.99995 for peak area linearity and a concentration LOD 100 times lower than capillary electrophoresis . Procurement of high-isomeric-purity CAS 129-37-3 is therefore mandatory for laboratories establishing validated impurity limit tests in nitro-anthraquinone sulfonic acid intermediate manufacturing.

Acid-Catalyzed Condensation Reactions Where Sulfonic Acid Proton Availability Affects Reaction Kinetics

In synthetic transformations where the sulfonic acid proton participates in acid-catalyzed condensation or where the protonation state of the anthraquinone core affects reactivity, the enhanced acidity of the 1,8-nitro-sulfo configuration relative to the 1,5-isomer becomes a process-relevant differentiator. The non-nitrated parent compound (anthraquinone-1-sulfonic acid) has a pK₁ of 0.27 [1], while the nitro-substituted analogs exhibit modulated acidity depending on nitro position due to through-space electronic effects [2]. For reactions conducted at specific pH thresholds where partial deprotonation of the sulfonic acid group affects solubility or nucleophilicity, the acidity difference between the 8-nitro and 5-nitro isomers may determine whether the reaction proceeds in homogeneous solution or as a heterogeneous suspension, directly impacting reaction rate and yield reproducibility. Procurement specifications should require free acid form (as opposed to sodium salt) when the protonated sulfonic acid is mechanistically required.

Waste-Stream Valorization: Recovery of 8-Nitro-1-anthraquinonesulfonic Acid from Mixed Nitration By-Product Streams

In industrial anthraquinone processing, nitration of anthraquinone-1-sulfonic acid produces a mixture of 5-nitro and 8-nitro positional isomers. Patent EP 0057382 B1 describes processes for preparing vat dyes from the waste products of nitro-anthraquinone and anthraquinone sulfonic acid synthesis [1], indicating that isomer mixtures are a recognized industrial waste valorization challenge. The 8-nitro isomer can be separated from the 5-nitro co-product using fractional crystallization techniques analogous to those demonstrated for anthraquinone-1-carboxylic acid nitration mixtures, where ethanol recrystallization followed by toluene washing yielded purified 8-nitro isomer [2]. Procurement of purified CAS 129-37-3 from suppliers who implement validated isomer separation processes ensures material free of 5-nitro isomer contamination, which is critical for downstream dye synthesis where isomeric cross-contamination produces off-specification color shades. This application scenario is particularly relevant for dye manufacturers seeking to reduce waste while maintaining product color consistency.

Application
Selection Property
Validation Focus
1,8-Peri-dye synthesis
Regiochemistry (1,8-substitution pattern)
Isomeric purity and substitution pattern confirmation
Isomer-specific reference standard
Chromatographic retention behavior
HPLC resolution and peak identity under validated conditions
Acid-catalyzed condensation
Sulfonic acid acidity (pKa context)
Proton availability and reaction pH dependence
By-product isomer separation
Isomer separation process design
Crystallization purity and yield reproducibility
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